N-(3,5-dimethylphenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S2/c1-13-9-14(2)11-15(10-13)23-19(27)12-32-22-24-18-7-8-31-20(18)21(28)25(22)16-3-5-17(6-4-16)26(29)30/h3-6,9-11H,7-8,12H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPPIILYLUOFOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])SCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide, also known by its CAS number 346693-66-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Molecular Characteristics
- Molecular Formula : C₁₆H₁₆N₄O₄S
- Molecular Weight : 384.39 g/mol
- CAS Number : 346693-66-1
The compound features a thieno[3,2-d]pyrimidine core structure with various substituents that may influence its biological activity.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit promising antitumor properties. For instance:
- In vitro studies : The compound demonstrated cytotoxic effects against various cancer cell lines such as Mia PaCa-2 and PANC-1. The mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth and survival .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. In particular:
- Testing Against Microorganisms : Research has shown that derivatives of this compound exhibit activity against Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were recorded at 15.62 µg/mL for broad-spectrum antibacterial activity .
The proposed mechanism involves the inhibition of specific enzymes or receptors that are crucial for cellular processes in both cancer and microbial cells. The thieno[3,2-d]pyrimidine structure allows for interaction with various biological targets:
- Enzyme Inhibition : The compound may bind to active sites on enzymes involved in DNA replication or protein synthesis.
- Cell Cycle Arrest : It could induce cell cycle arrest in cancer cells, leading to apoptosis.
Table 1: Summary of Biological Activities
Case Study: Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted on a series of related compounds to identify structural features that enhance biological activity. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups (such as nitro groups) significantly increases the potency against tumor cells.
- Core Structure Importance : Variations in the thieno[3,2-d]pyrimidine core led to diverse biological activities, highlighting the importance of structural modifications in drug design .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N-(3,5-dimethylphenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide exhibit notable antimicrobial activity. For instance:
- Thiadiazole derivatives , which share structural similarities with this compound, have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli through disk diffusion methods .
Antitumor Activity
The compound's structural features suggest potential antitumor activity. Research on related thieno[3,2-d]pyrimidine derivatives has demonstrated selective inhibition of tumor cell proliferation. Investigations into the mechanisms of action are ongoing but may involve:
- Inhibition of key enzymes involved in cancer cell metabolism.
- Induction of apoptosis in malignant cells.
Medicinal Chemistry Applications
This compound serves as a valuable scaffold for the development of new therapeutic agents. Its applications include:
- Drug Design : The compound can be modified to enhance its bioactivity and selectivity for specific biological targets.
- Lead Compound Development : It can act as a lead compound in the synthesis of novel drugs aimed at treating infections or cancers.
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of compounds related to this compound:
Comparison with Similar Compounds
Key Differences :
- Solvent Systems: While Compound 2 uses ethanol-dioxane recrystallization , G1-4 employs DMF as the reaction solvent and ethyl acetate for extraction .
- Catalysts : Trimethylamine is utilized in G1-4 synthesis , whereas sodium acetate is preferred in Compound 2 .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Notes:
- The target compound’s absence of reported data highlights a gap in the literature.
- Higher melting points in dichlorophenyl analogs (e.g., 230°C for Compound 5.6) suggest increased crystallinity due to halogenated substituents .
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Variable | Range Tested | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Temperature | 70–100°C | 80°C | +15% |
| Solvent | Ethanol, DMF | Ethanol | +10% |
| Catalyst (NaOAc) | 0.05–0.2 eq | 0.1 eq | +20% |
Q. Table 2: Key Spectral Benchmarks
| Technique | Critical Peaks/Data | Interpretation |
|---|---|---|
| NMR | δ 12.50 (NH), δ 4.12 (SCH) | Confirms core structure |
| LC-MS | [M+H] = 344.21 | Validates molecular ion |
Future Research Directions
- Explore biocatalytic routes for enantioselective synthesis (e.g., lipase-mediated acyl transfer) .
- Investigate synergistic effects in multi-target kinase inhibition using proteomics profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
